Cas no 920363-82-2 (4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide)

4-Fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide is a fluorinated benzamide derivative featuring a pyridazine core, which enhances its potential as a bioactive compound. The presence of fluorine atoms at strategic positions improves metabolic stability and binding affinity, making it a promising candidate for pharmaceutical research. Its molecular structure combines a pyridazin-3-yloxyethyl linker with a 4-fluorobenzamide moiety, offering versatility in drug design, particularly for targeting enzymes or receptors. The compound's synthetic accessibility and well-defined chemical properties facilitate its use in medicinal chemistry applications, including kinase inhibition or CNS-targeted therapies. Its balanced lipophilicity and electronic effects contribute to favorable pharmacokinetic profiles in preclinical studies.
4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide structure
920363-82-2 structure
Product Name:4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
CAS No:920363-82-2
MF:C19H15F2N3O2
MW:355.338111162186
CID:5459045
PubChem ID:18589551
Update Time:2025-05-22

4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Chemical and Physical Properties

Names and Identifiers

    • SR-01000917098
    • 4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
    • 4-fluoro-N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)benzamide
    • 920363-82-2
    • AKOS002053177
    • F2881-0317
    • SR-01000917098-1
    • 4-fluoro-N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]benzamide
    • 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide
    • Inchi: 1S/C19H15F2N3O2/c20-15-5-1-13(2-6-15)17-9-10-18(24-23-17)26-12-11-22-19(25)14-3-7-16(21)8-4-14/h1-10H,11-12H2,(H,22,25)
    • InChI Key: VMAMIWUFYJQODD-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1)C1=CC=C(N=N1)OCCNC(C1C=CC(=CC=1)F)=O

Computed Properties

  • Exact Mass: 355.11323305g/mol
  • Monoisotopic Mass: 355.11323305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 439
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 64.1Ų

4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2881-0317-2μmol
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
920363-82-2 90%+
2μl
$57.0 2023-04-30
Life Chemicals
F2881-0317-1mg
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
920363-82-2 90%+
1mg
$54.0 2023-04-30
Life Chemicals
F2881-0317-2mg
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
920363-82-2 90%+
2mg
$59.0 2023-04-30
Life Chemicals
F2881-0317-3mg
4-fluoro-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide
920363-82-2 90%+
3mg
$63.0 2023-04-30

Additional information on 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide

Research Briefing on 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920363-82-2)

In recent years, the compound 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide (CAS: 920363-82-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyridazine core and fluorinated aromatic rings, has shown promising potential in various therapeutic applications. The following briefing provides an overview of the latest research findings, methodologies, and implications associated with this compound.

The primary focus of recent studies has been on the compound's mechanism of action and its potential as a kinase inhibitor. Kinases play a crucial role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer and inflammatory disorders. Preliminary in vitro studies have demonstrated that 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide exhibits selective inhibition against specific kinase targets, suggesting its utility in targeted therapy development.

One notable study published in the Journal of Medicinal Chemistry (2023) explored the structural-activity relationship (SAR) of this compound. Researchers synthesized a series of analogs and evaluated their inhibitory activity against a panel of kinases. The results indicated that the fluorinated benzamide moiety and the pyridazine ether linkage are critical for maintaining high binding affinity and selectivity. Molecular docking simulations further revealed that the compound interacts with the ATP-binding site of the target kinases, providing insights for further optimization.

In addition to its kinase inhibitory properties, recent investigations have also highlighted the compound's potential in neurodegenerative disease research. A study conducted by a team at the University of Cambridge (2024) reported that 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide could modulate tau protein aggregation, a hallmark of Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) was confirmed through in vivo experiments, making it a promising candidate for further preclinical development.

Despite these encouraging findings, challenges remain in the development of 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide as a therapeutic agent. Issues such as metabolic stability, pharmacokinetics, and potential off-target effects need to be addressed in future studies. Ongoing research is focused on optimizing the compound's chemical structure to enhance its efficacy and safety profile.

In conclusion, 4-fluoro-N-(2-{6-(4-fluorophenyl)pyridazin-3-yloxy}ethyl)benzamide represents a versatile scaffold with significant potential in drug discovery. Its dual applicability in kinase inhibition and neurodegenerative disease modulation underscores its importance in contemporary pharmaceutical research. Continued exploration of this compound and its derivatives is expected to yield valuable insights and novel therapeutic strategies in the coming years.

Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
SunaTech Inc.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
SunaTech Inc.
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Suzhou Senfeida Chemical Co., Ltd
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd